2-piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide
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Overview
Description
2-piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide is a synthetic organic compound that features a benzofuran core structure. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development .
Preparation Methods
The synthesis of 2-piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.
Introduction of the Piperidine Group: The piperidine group is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, where an acyl chloride or anhydride reacts with the amine group on the piperidine derivative.
Chemical Reactions Analysis
2-piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran core structure allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
2-piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another derivative used for similar therapeutic purposes.
Angelicin: Known for its biological activities, including antimicrobial properties.
These compounds share the benzofuran core structure but differ in their functional groups and specific biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
2-piperidin-1-yl-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-13-7-8-15(17-14(13)11-18(2,3)22-17)19-16(21)12-20-9-5-4-6-10-20/h7-8H,4-6,9-12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIENMNKSUFAWEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=O)CN3CCCCC3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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